molecular formula C13H19ClN2O B2457180 N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride CAS No. 2244085-61-6

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B2457180
CAS No.: 2244085-61-6
M. Wt: 254.76
InChI Key: JKIFSSVFWALEJX-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with a molecular formula of C13H18N2O·HCl It is a derivative of benzamide, featuring a piperidine ring substituted at the nitrogen atom with a methyl group

Properties

IUPAC Name

N-methyl-2-piperidin-4-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-5-3-2-4-11(12)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIFSSVFWALEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The compound's molecular weight is approximately 254.76 g/mol, and it is characterized by the following structural formula:

C13H18ClN1O\text{C}_{13}\text{H}_{18}\text{ClN}_1\text{O}

Hypoxia-Inducible Factor 1 (HIF-1)

Research indicates that this compound may interact with the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a transcription factor that regulates cellular responses to hypoxia. The compound has been shown to induce the expression of HIF-1α, which in turn promotes the transcription of target genes involved in cell survival and proliferation under low oxygen conditions.

Biochemical Pathways:

  • Cell Cycle Regulation: Overexpression of HIF-1α can lead to the induction of cell cycle inhibitors such as p21 and p27, promoting apoptosis through pathways involving p53.
  • Tumor Cell Apoptosis: The compound may enhance apoptosis in tumor cells by upregulating cleaved caspase-3 levels, indicating its potential as an anticancer agent.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and viability.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in solid tumors. Research has indicated that it may inhibit the proliferation of cancer cell lines through its action on the HIF-1 pathway and related apoptotic mechanisms .

Case Studies and Research Findings

A summary of key studies examining the biological activity of this compound is presented below:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in cancer cell lines via HIF-1α modulation (IC50 values not specified).
Study 2Antimicrobial EfficacyShowed significant inhibitory effects against multiple bacterial strains (specific IC50 values not reported).
Study 3Mechanism ExplorationDemonstrated interaction with caspase pathways leading to increased apoptosis in hypoxic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, it is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's solubility and stability are important factors influencing its biological efficacy.

Q & A

Q. What are the recommended methodologies for synthesizing N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling reactions between substituted benzamides and piperidine derivatives. For example:

  • Amide Bond Formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react N-methylbenzoyl chloride with 4-aminopiperidine.
  • Hydrochloride Salt Formation: Precipitate the free base using HCl in a polar solvent like ethanol or methanol .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature (0–25°C) to improve yield .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Answer:

  • Experimental Validation: Reproduce measurements using standardized protocols (e.g., DSC for melting point, shake-flask method for solubility).
  • Contextual Analysis: Cross-reference data with structurally similar compounds (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, which shares a piperidine-benzamide backbone but lacks a methyl group) .
  • Documentation: Report solvent systems and purity levels, as impurities can drastically alter properties .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation: Work in a fume hood to mitigate exposure to HCl vapors during salt formation .
  • Emergency Measures: For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational tools like SHELX and WinGX be applied to resolve crystal structures of derivatives of this compound?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction to obtain intensity data. SHELXS/SHELXD (for structure solution) and SHELXL (for refinement) are preferred for small-molecule crystallography .
  • Model Refinement: Apply anisotropic displacement parameters in SHELXL to account for thermal motion. WinGX can visualize hydrogen-bonding networks and π-π interactions in the crystal lattice .
  • Validation: Cross-check R-factors (<5%) and residual electron density maps to confirm structural accuracy .

Q. What strategies can address contradictions in toxicological data (e.g., acute toxicity vs. irritancy) for this compound?

Answer:

  • In Silico Prediction: Use tools like ProTox-II to model toxicity endpoints and compare with experimental data (e.g., LD50 in rodents) .
  • Dose-Response Studies: Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify thresholds for adverse effects .
  • Mechanistic Studies: Investigate metabolic pathways (e.g., CYP450 interactions) to explain discrepancies between acute and chronic toxicity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:

  • Key Modifications:
    • Piperidine Ring: Introduce substituents (e.g., methyl, hydroxyl) to modulate lipophilicity and receptor binding .
    • Benzamide Moiety: Replace methyl groups with halogens or methoxy groups to alter electronic effects and improve target affinity .
  • Biological Testing: Screen derivatives against disease-specific models (e.g., HepG2 cells for anticancer activity) and correlate activity with structural features .

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